2-azatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid hydrochloride
Description
Properties
CAS No. |
2751621-74-4 |
|---|---|
Molecular Formula |
C10H16ClNO2 |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
2-azatricyclo[3.3.1.13,7]decane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c12-9(13)10-4-6-1-7(5-10)3-8(2-6)11-10;/h6-8,11H,1-5H2,(H,12,13);1H |
InChI Key |
MHJVBEHMCCJUHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(N3)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of 2-Azaadamantane Intermediates
To stabilize reactive amine groups during synthesis, tert-butoxycarbonyl (Boc) protection is employed. For example, hydrogenation of brominated precursor 20 over palladium on carbon (Pd/C) in methanol generates 2-azaadamantan-6-one (4 ), which is then treated with di-tert-butyl dicarbonate to form Boc-protected 21 (77% yield).
Representative Procedure
-
Substrate : 4-Bromo-6-oxo-2-azaadamantane (20 )
-
Conditions : H₂ (1 atm), Pd/C (10 wt%), MeOH, rt, 16 h
-
Protection : (Boc)₂O, NaHCO₃, dioxane/H₂O, rt, overnight
-
Workup : Column chromatography (hexane/EtOAc)
Cbz and Ethylene Ketal Derivatives
Alternative protection with carbobenzyloxy (Cbz) groups involves benzyl chloroformate, as seen in the synthesis of 28 (93% yield). Ethylene ketal formation (e.g., 31 ) further stabilizes ketone functionalities, enabling subsequent transformations without decomposition.
Acid-Mediated Hydrochloride Salt Formation
Deprotection and Salt Precipitation
The final step involves removing protective groups and treating the free base with HCl. For instance, hydrogenolysis of 28 over Pd/C in ethanol releases the primary amine, which is then reacted with hydrochloric acid to precipitate the hydrochloride salt.
Critical Parameters
-
Acid Source : Aqueous HCl or HCl gas
-
Solvent : EtOAc or diethyl ether
-
Purity : ≥95% by NMR and HPLC (as inferred from analogous compounds)
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Stability
-
Melting Point : Derivatives such as 21 exhibit mp 126–127°C, indicating high crystallinity.
-
Hygroscopicity : The hydrochloride salt is hygroscopic, requiring storage under inert atmosphere.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
2-Azatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, typically reducing the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Synthetic Chemistry
2-Azatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid hydrochloride serves as a precursor for synthesizing more complex molecules. Its reactivity enables the exploration of various reaction mechanisms, including:
- Oxidation : The compound can be oxidized to yield different derivatives.
- Reduction : Reduction reactions can modify functional groups to create new chemical entities.
- Substitution Reactions : The nitrogen atom allows for substitution with various functional groups.
Biological Applications
The unique structure of this compound makes it a valuable tool in biological research:
- Enzyme Interaction Studies : It can be used to study enzyme mechanisms and interactions due to its ability to form hydrogen bonds.
- Drug Development : Ongoing research explores its potential as a drug precursor or active pharmaceutical ingredient (API), particularly in developing novel therapeutics targeting specific biological pathways.
Medicinal Chemistry
Research into the medicinal applications of this compound is expanding:
- Therapeutic Potential : Studies are investigating its efficacy in treating various conditions by modulating biochemical pathways.
- Pharmaceutical Formulations : Its stability and reactivity make it suitable for incorporation into pharmaceutical formulations.
Case Study 1: Enzyme Inhibition
A study demonstrated that derivatives of 2-azatricyclo[3.3.1.1,3,7]decane could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
Case Study 2: Drug Development
Research highlighted the synthesis of novel compounds based on this tricyclic framework that showed promising results in preclinical trials for anti-cancer activity.
Mechanism of Action
The mechanism of action of 2-azatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tricyclic structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s tricyclic core distinguishes it from bicyclic and spirocyclic analogs. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Tricyclic vs. Bicyclic Systems : The target compound’s tricyclic framework provides greater rigidity and steric complexity compared to bicyclic analogs (e.g., 3-azabicyclo[3.2.0]heptane), which may influence binding affinity and metabolic stability .
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility, a trait shared with 2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride .
- Crystallinity : While crystallinity data for the target are unavailable, beta-lactam analogs () meet pharmacopeial crystallinity standards, suggesting similar rigorous characterization may apply .
Pharmacological and Industrial Relevance
- GABA Analog Potential: The spirocyclic compounds in target GABA receptors, implying that the tricyclic carboxylic acid derivative may also interact with CNS targets .
- Antibiotic Contrast : Beta-lactams (–3) exhibit antibiotic activity via β-lactamase inhibition, a mechanism unlikely in the tricyclic target due to structural dissimilarity .
Biological Activity
2-Azatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid hydrochloride, also known as 2-azatricyclo[3.3.1.1^3,7]decane, is a bicyclic compound with significant biological activity. This compound belongs to the class of azabicyclic compounds and has garnered attention for its potential pharmacological applications.
- Molecular Formula : CHClNO
- Molecular Weight : 217.69 g/mol
- CAS Number : 1047675-39-7
- Structural Formula :
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly concerning its interaction with nicotinic acetylcholine receptors (nAChRs).
This compound acts as a partial agonist at the α7 nAChR subtype, which is implicated in cognitive functions and neuroprotection. Its selectivity for this receptor over others like the 5-HT receptor suggests potential therapeutic applications in neurological disorders.
Pharmacological Studies
- Selectivity Profile :
-
Neuroprotective Effects :
- Research has shown that compounds within this class can enhance neuroprotective mechanisms against excitotoxicity and oxidative stress in neuronal cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Cognitive Enhancement : In animal models, administration of this compound resulted in improved memory and learning capabilities, suggesting its role in cognitive enhancement.
- Neurodegenerative Disease Models : In models of Alzheimer's disease, treatment with 2-azatricyclo[3.3.1.1,3,7]decane demonstrated a reduction in amyloid-beta plaque formation and improved synaptic function.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 2-azatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid hydrochloride, and how can reaction conditions be optimized for purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from bicyclic precursors. For analogous compounds (e.g., 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride), key steps include cyclization via intramolecular amidation or fluorination under controlled temperatures (40–60°C) and inert atmospheres . Optimization requires adjusting solvent polarity (e.g., DMF vs. THF), catalyst load (e.g., Pd/C for hydrogenation), and purification via recrystallization or column chromatography. Purity (>95%) is validated using HPLC with a C18 column and UV detection at 254 nm .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : - and -NMR to confirm bicyclic framework and proton environments (e.g., characteristic shifts for bridgehead hydrogens at δ 3.1–3.5 ppm) .
- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H] for CHClNO at m/z 240.0795) .
- X-ray crystallography : For absolute stereochemistry determination, particularly for chiral centers .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.
- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .
- Molecular Docking : Simulate interactions with biological targets (e.g., neurotransmitter receptors) using AutoDock Vina to prioritize derivatives for synthesis .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent models .
Q. What strategies resolve contradictions in solubility data across different solvent systems?
- Methodological Answer :
- Solubility Screening : Use shake-flask method in buffered solutions (pH 1.2–7.4) and logP determination via octanol-water partitioning.
- Controlled pH Studies : For hydrochloride salts, solubility increases in acidic media (pH < 3) due to protonation of the amine group .
- Hansen Solubility Parameters : Compare experimental vs. predicted values to identify mismatches caused by crystal lattice energy .
Q. How does the compound’s stability vary under accelerated degradation conditions (e.g., high humidity or temperature)?
- Methodological Answer :
- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS; major impurities include hydrolyzed carboxylic acid (m/z 198.1) and decarboxylated byproducts .
- Kinetic Analysis : Calculate activation energy (E) using Arrhenius equation to predict shelf-life under standard storage .
Q. What experimental approaches validate the compound’s interaction with enzymatic targets (e.g., proteases or kinases)?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin-like proteases with Z-GGR-AMC substrate) to measure IC values .
- SPR Biosensing : Quantify binding affinity (K) in real-time using immobilized enzymes on CM5 chips .
- Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes upon ligand-enzyme binding .
Q. How can researchers address discrepancies in purity assessments between HPLC and elemental analysis?
- Methodological Answer :
- Cross-Validation : If HPLC indicates 98% purity but elemental analysis shows deviations >2%, check for non-UV-active impurities (e.g., inorganic salts) via ion chromatography .
- Standard Addition Method : Spike samples with known impurities to calibrate detection limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
